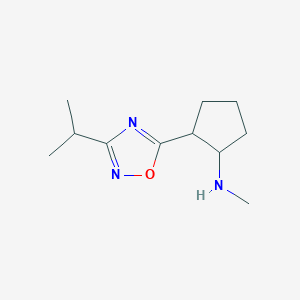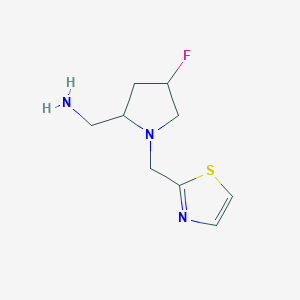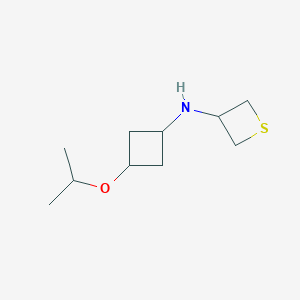
N-(3-Isopropoxycyclobutyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Isopropoxycyclobutyl)thietan-3-amine is a chemical compound that features a cyclobutyl ring substituted with an isopropoxy group and a thietan-3-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isopropoxycyclobutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a cyclobutyl halide with an isopropoxy group, followed by the introduction of the thietan-3-amine moiety. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N-(3-Isopropoxycyclobutyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan-3-amine moiety to a more reduced form.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-(3-Isopropoxycyclobutyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-Isopropoxycyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thietan-3-amine: A simpler analog without the isopropoxycyclobutyl group.
Cyclobutylamines: Compounds with a cyclobutyl ring and various amine substituents.
Isopropoxy derivatives: Compounds with an isopropoxy group attached to different core structures.
Uniqueness
N-(3-Isopropoxycyclobutyl)thietan-3-amine is unique due to the combination of the cyclobutyl ring, isopropoxy group, and thietan-3-amine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
分子式 |
C10H19NOS |
|---|---|
分子量 |
201.33 g/mol |
IUPAC名 |
N-(3-propan-2-yloxycyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NOS/c1-7(2)12-10-3-8(4-10)11-9-5-13-6-9/h7-11H,3-6H2,1-2H3 |
InChIキー |
RUAOWUGMMFKMGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1CC(C1)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Di-tert-butyldibenzo[b,d]thiophene 5-oxide](/img/structure/B13344506.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
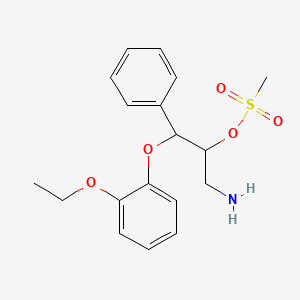
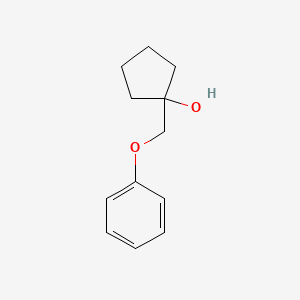
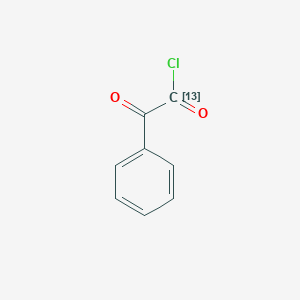
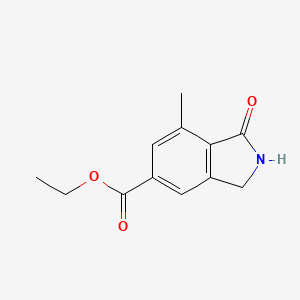
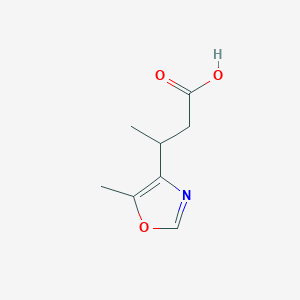
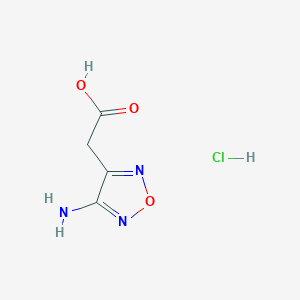

![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)

